

# 5-Phenylquinolin-8-ol Derivatives as Antifungal Agents: A Comparative Analysis

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Compound of Interest		
Compound Name:	5-Phenylquinolin-8-ol	
Cat. No.:	B15067740	Get Quote

In the quest for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antifungal efficacy of **5-Phenylquinolin-8-ol** derivatives, specifically focusing on 8-hydroxyquinolin-5-ylidene thiosemicarbazones, against established antifungal drugs such as fluconazole and amphotericin B. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and proposed mechanisms of action to aid researchers and drug development professionals in evaluating the potential of these compounds.

## **Comparative Antifungal Activity**

The in vitro antifungal activity of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives has been evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined for these compounds and compared with standard antifungal agents.

A selection of these derivatives, particularly compounds A6-A20 from a recent study, demonstrated potent antifungal activity, with MICs as low as ≤ 0.0313 μg/mL against certain fungal species.[1] These values are notably lower than those of fluconazole and in some cases comparable to or better than amphotericin B and clioquinol against the same strains.[1]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL



Fungal Strain	8- hydroxyquinoli n-5-ylidene thiosemicarba zones (A6- A20)	Fluconazole (FLC)	Amphotericin B (AmB)	Clioquinol (CQ)
Candida glabrata 537	≤ 0.0313	0.125–16	1–8	0.25–0.5
Candida auris 922	≤ 0.0313	0.125–16	1–8	0.25–0.5
Candida parapsilosis 22019	≤ 0.0313	0.125–16	1–8	0.25–0.5
Cryptococcus neoformans H99	≤ 0.0313	0.125–16	1–8	0.25–0.5
Candida krusei 4946	0.25–0.5	0.125–16	1–8	0.25–0.5
Candida tropicalis 2718	1–2	0.125–16	1–8	0.25–0.5
Candida albicans SC5314	0.25–2	0.125–16	1–8	0.25–0.5

Data synthesized from a study on novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives.[1]

## **Experimental Protocols**

The following sections detail the methodologies employed in the evaluation of the antifungal properties of 8-hydroxyquinoline derivatives.

## **Minimum Inhibitory Concentration (MIC) Assay**



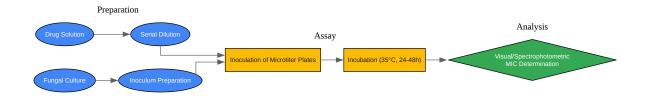




The MIC of the compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates.
  Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5
  McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.
- Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth control (drugfree well).









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### References

- 1. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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